molecular formula C18H18ClNS B001288 Chlorprothixene CAS No. 113-59-7

Chlorprothixene

Cat. No. B001288
CAS RN: 113-59-7
M. Wt: 315.9 g/mol
InChI Key: WSPOMRSOLSGNFJ-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Chlorprothixene and its derivatives involves complex chemical processes. For instance, the photophysical properties of its primary photoproduct, 2-chlorothioxanthone (CTX), have been studied due to its use as a photoinitiator for the reticulation of synthetic resins and pharmaceutical preparations. CTX is formed from CPTX under specific conditions, showcasing the intricacies involved in Chlorprothixene's chemical reactions and its potential environmental implications (Piñero Santiago et al., 2011).

Molecular Structure Analysis

The molecular structure of Chlorprothixene allows for various chemical interactions and transformations. Notably, its structure enables the formation of photo-transformation products (PTPs) under certain environmental conditions, such as exposure to UV light. These PTPs have been identified and assessed for their biodegradability and ecotoxicity, providing insight into the persistence and potential risks of Chlorprothixene residues in aquatic environments (Khaleel et al., 2019).

Chemical Reactions and Properties

Chlorprothixene undergoes various chemical reactions, including photodegradation under UV light, leading to the formation of multiple PTPs. These reactions are influenced by factors such as initial drug concentration, pH, and temperature, which affect the rate and extent of photodegradation. The elucidation of these PTPs through high-resolution mass spectrometry highlights the complex chemical behavior of Chlorprothixene when exposed to environmental conditions (Khaleel et al., 2019).

Physical Properties Analysis

The study of Chlorprothixene's physical properties, such as its photophysical properties observed through the analysis of CTX, provides valuable information on how its structure affects its behavior and stability under various conditions. These properties are crucial for understanding the environmental fate of Chlorprothixene and its derivatives, as well as for developing methods for their detection and removal from environmental samples (Piñero Santiago et al., 2011).

Chemical Properties Analysis

The chemical properties of Chlorprothixene, including its reactivity and the formation of PTPs, are essential for assessing its environmental impact. The non-biodegradability of CPTX and its PTPs suggests potential risks to aquatic environments, underscoring the need for further research focusing on its environmental behavior and the development of strategies to mitigate its release and persistence in nature (Khaleel et al., 2019).

Scientific Research Applications

Safety And Hazards

Chlorprothixene is toxic if swallowed . It may cause drowsiness or dizziness . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling Chlorprothixene .

properties

IUPAC Name

(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPOMRSOLSGNFJ-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022810
Record name Chlorprothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER @ PH 6-6.5 /HYDROCHLORIDE/, PRACTICALLY INSOL IN WATER; 1 G SOL IN 25 ML ALCOHOL, 10 ML ETHER, 2 ML CHLOROFORM, SOL IN PETROLEUM ETHER
Record name SID26665646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Chlorprothixene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPROTHIXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis., ...IT CAN BE EXPECTED TO DEPRESS THE CNS AT THE SUBCORTICAL LEVEL OF THE BRAIN, THE MIDBRAIN, & THE BRAIN STEM RETICULAR FORMATION., .../IT/ IS MORE ACTIVE THAN CHLORPROMAZINE IN INHIBITING POSTURAL REFLEXES & MOTOR COORDINATION & LESS ACTIVE IN ANTIHISTAMINIC EFFECTS. CHLORPROTHIXENE POSSESSES SEDATIVE, ADRENOLYTIC, HYPOTHERMIC, ANTICHOLINERGIC, & ANTIEMETIC PROPERTIES., Thioxanthenes are thought to benefit psychotic conditions by blocking postsynaptic dopamine receptors in the brain. They also produce an alpha-adrenergic blocking effect and depress the release of most hypothalamic and hypophyseal hormones. However, the concentration of prolactin is increased due to blockade of prolactin inhibitory factor (PIF), which inhibits the release of prolactin from the pituitary gland. /Thioxanthenes/, Chlorprothixene also inhibits the medullary chemoreceptor trigger zone to produce an antiemetic effect, and is also thought to cause an indirect reduction of stimuli to the brain stem reticular system to produce a sedative effect.
Record name Chlorprothixene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPROTHIXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Chlorprothixene

Color/Form

Pale yellow crystals.

CAS RN

113-59-7
Record name Chlorprothixene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorprothixene [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorprothixene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorprothixene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorprothixene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorprothixene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.666
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORPROTHIXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S7OD60EWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORPROTHIXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

153-154, 97-98 °C, CRYSTALS; MP: 221 °C /CHLORPROTHIXENE HYDROCHLORIDE/
Record name Chlorprothixene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHLORPROTHIXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2808
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorprothixene
Reactant of Route 2
Chlorprothixene
Reactant of Route 3
Chlorprothixene
Reactant of Route 4
Chlorprothixene
Reactant of Route 5
Chlorprothixene
Reactant of Route 6
Chlorprothixene

Citations

For This Compound
7,210
Citations
BC Rudy, BZ Senkowski - Analytical Profiles of Drug Substances, 1973 - Elsevier
… Chlorprothixene is 2-chloro-N,N-dirnethylthioxanthene-Δ 9 ,γ-propylamine. Chlorprothixene … Chlorprothixene exists as a cis-or a trans-isomer. The cis-isomer has also been referred to …
Number of citations: 4 www.sciencedirect.com
I Sylte, SG Dahl - Journal of pharmaceutical sciences, 1991 - Wiley Online Library
cis(Z)‐Chlorprothixene has antidopaminergic potency, while trans(E)‐chlorprothixene is virtually inactive. In order to reveal the structural features causing the difference in activity, the …
Number of citations: 10 onlinelibrary.wiley.com
CL Scheckel - The Thioxanthenes, 1969 - karger.com
… compounds, chlorpromazine and chlorprothixene, are shown in … The side chain of chlorprothixene is attached to the nucleus by … Chlorprothixene is the cis form of 2-chlor-9-(3-dimethyl-…
Number of citations: 9 karger.com
AA Sayhood, BJ Hussein… - Systematic Reviews in …, 2020 - search.ebscohost.com
… of chlorprothixene and its sulfoxide metabolite in plasma by … Maginn, and MA Mackell, “Chlorprothixene and chlorprothixene… Szostak, “Determination of chlorprothixene and amitryptyline …
Number of citations: 5 search.ebscohost.com
M Højlund, CB Wagner, R Wesselhoeft… - Basic & clinical …, 2022 - Wiley Online Library
… dose of chlorprothixene ≥… of chlorprothixene ≥1500 mg was associated with increased risk of MACE (OR: 1.10–1.85; test for trend: p < 0.001). In conclusion, low-dose chlorprothixene …
Number of citations: 1 onlinelibrary.wiley.com
X Yu, X Li, S You, Y Shi, R Zhu, Y Dong… - … of Chromatography A, 2020 - Elsevier
… In this work, chlorprothixene, haloperidol and risperidone representing the first and second generations of antipsychotic drugs were studied. Among them, chlorprothixene and …
Number of citations: 18 www.sciencedirect.com
LG Allgen, B Jönsson, B Nauckhoff, ML Andersen… - Experientia, 1960 - Springer
… metabolite was suspected and this was suggested to be the corresponding sulfoxide, in analogy to the case with a number of phenothiazine tranquillizersS-lL Synthetic chlorprothixene …
Number of citations: 27 link.springer.com
A Shalev, H Hermesh, H Munitz - researchgate.net
Chlorprothixene is a major tranquilizer used in the treatment of schizophrenia and other psychotic conditions. Chlorprothixene … as early as 1960.1 Chlorprothixene belongs to the group …
Number of citations: 0 www.researchgate.net
J Kim, JH Song - European Journal of Pharmacology, 2016 - Elsevier
… chlorprothixene for 15 min, I control is the control current amplitude, [chlorprothixene] is the concentration of chlorprothixene, IC … The IC 50 and the Hill coefficient of chlorprothixene were …
Number of citations: 13 www.sciencedirect.com
YW Chen, CC Chu, YC Chen, YM Leung… - European journal of …, 2012 - Elsevier
… Our study for the first time reported that chlorprothixene, cis(z)-flupenthixol and fluphenazine produced long-lasting spinal anesthesia. We also found that chlorprothixene produced a …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.